molecular formula C9H7ClN4O2 B4305150 N-(4-amino-1,2,5-oxadiazol-3-yl)-4-chlorobenzamide

N-(4-amino-1,2,5-oxadiazol-3-yl)-4-chlorobenzamide

Cat. No. B4305150
M. Wt: 238.63 g/mol
InChI Key: PFMZRTQDNICBFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-amino-1,2,5-oxadiazol-3-yl)-4-chlorobenzamide, also known as AOZ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. AOZ belongs to the class of oxadiazole compounds and has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of N-(4-amino-1,2,5-oxadiazol-3-yl)-4-chlorobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of COX-2 and MMPs, which are involved in inflammation and cancer progression. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth of various microorganisms.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-amino-1,2,5-oxadiazol-3-yl)-4-chlorobenzamide in lab experiments is its ability to inhibit specific enzymes, which can provide insights into the mechanisms of various biological pathways. However, one limitation is that this compound may exhibit non-specific effects on other enzymes or pathways, which can complicate data interpretation.

Future Directions

There are several potential future directions for research involving N-(4-amino-1,2,5-oxadiazol-3-yl)-4-chlorobenzamide. One direction is the development of this compound-based drugs for the treatment of various diseases, including cancer and inflammation. Another direction is the investigation of the molecular mechanisms underlying the biological activities of this compound, which can provide insights into the development of new drugs and therapies. Additionally, the use of this compound in combination with other compounds may enhance its biological activities and provide new avenues for research.

Scientific Research Applications

N-(4-amino-1,2,5-oxadiazol-3-yl)-4-chlorobenzamide has been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It has been used as a tool compound in various studies, including the development of new drugs and the investigation of biological pathways.

properties

IUPAC Name

N-(4-amino-1,2,5-oxadiazol-3-yl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O2/c10-6-3-1-5(2-4-6)9(15)12-8-7(11)13-16-14-8/h1-4H,(H2,11,13)(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMZRTQDNICBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NON=C2N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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